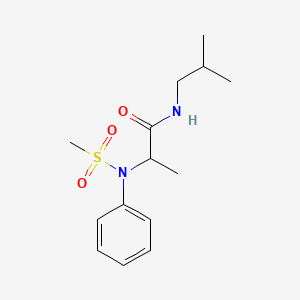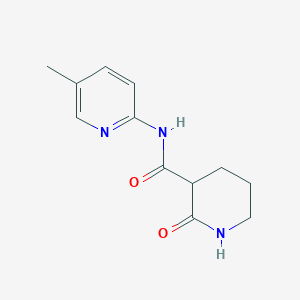
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Vue d'ensemble
Description
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as L-685,458, is a gamma-secretase inhibitor. Gamma-secretase is an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid beta (Aβ) peptides, which are known to play a key role in the development of Alzheimer's disease. L-685,458 has been extensively studied for its potential therapeutic use in treating Alzheimer's disease.
Mécanisme D'action
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide works by inhibiting the activity of gamma-secretase, which is responsible for cleaving APP to produce Aβ peptides. By inhibiting gamma-secretase, this compound reduces the production of Aβ peptides and thereby reduces the accumulation of Aβ plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of Aβ peptides, which are known to play a key role in the development of Alzheimer's disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments is that it specifically targets gamma-secretase, which is responsible for cleaving APP to produce Aβ peptides. This makes it a useful tool for studying the role of Aβ peptides in Alzheimer's disease. However, one limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One direction is to further investigate its potential therapeutic use in treating Alzheimer's disease. Another direction is to study its effects on other diseases that are associated with the accumulation of Aβ peptides, such as Down syndrome. In addition, future research could focus on developing more selective gamma-secretase inhibitors that have fewer off-target effects.
Applications De Recherche Scientifique
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic use in treating Alzheimer's disease. It has been shown to reduce the production of Aβ peptides, which are known to play a key role in the development of Alzheimer's disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)10-15-14(17)12(3)16(20(4,18)19)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGNKNRZSWOIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972439.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3972455.png)
![N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine](/img/structure/B3972460.png)
![2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)](/img/structure/B3972461.png)
![4,4'-[(5-methyl-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972473.png)

![1-(2-methoxyphenyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972481.png)

![5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furaldehyde](/img/structure/B3972514.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972518.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3972524.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3972536.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972541.png)
![5-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B3972547.png)